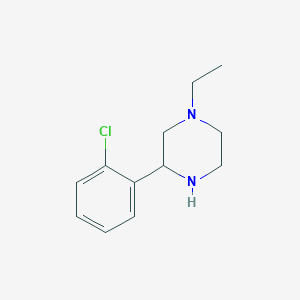
3-(2-Chlorophenyl)-1-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-1-ethylpiperazine is a useful research compound. Its molecular formula is C12H17ClN2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Applications
Synthesis and Reagent Use
3-(2-Chlorophenyl)-1-ethylpiperazine serves as a significant building block in organic synthesis. It is utilized for constructing more complex molecules, acting as a reagent in various chemical reactions. Its ability to undergo oxidation, reduction, and substitution makes it versatile for producing a range of derivatives with functional groups such as hydroxyl or carbonyl.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Oxidation | Potassium permanganate | Oxidized derivatives |
| Reduction | Lithium aluminum hydride | Reduced derivatives |
| Substitution | Nucleophiles in base | Substituted derivatives |
Biological Applications
Pharmacological Research
Research has indicated that this compound exhibits potential biological activities, particularly as an antidepressant or anxiolytic agent. Its influence on serotonin receptors suggests possible therapeutic effects in treating mood disorders.
Case Study: Antidepressant Activity
In a study examining the compound's pharmacological profile, it was found to significantly enhance serotonin receptor activity, leading to increased serotonin levels in animal models. This suggests its potential utility in developing new antidepressants.
Medical Applications
Therapeutic Development
The compound is explored for its therapeutic effects targeting specific receptors or enzymes. Its interaction with D2 and D3 dopamine receptors has been documented, indicating its potential in treating neurological disorders such as Parkinson's disease .
Table 2: Therapeutic Potentials of this compound
| Target Receptor | Potency (nM) | Potential Application |
|---|---|---|
| D2 | 41 | Neurological disorders |
| D3 | 5.57 | Mood disorders |
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound is used as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its role in the production of complex organic compounds underscores its importance in pharmaceutical development.
化学反応の分析
Alkylation Reactions
The ethylpiperazine moiety undergoes alkylation at its secondary amine sites. A representative reaction involves quaternization with alkyl halides:
Key findings:
-
Steric hindrance from the 2-chlorophenyl group reduces reaction rates compared to unsubstituted piperazines.
-
Electron-withdrawing effects of the chlorine atom enhance electrophilic susceptibility at the piperazine nitrogen .
Acylation Reactions
The secondary amine reacts with acyl chlorides or anhydrides to form amides:
Mechanistic insight:
-
Acylation proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon.
-
Competitive O-acylation is absent due to the absence of hydroxyl groups in the parent compound .
Cyclization Reactions
Under high-temperature conditions, the compound forms fused heterocycles:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Intramolecular cyclization | Toluene, 110°C (8 hr) | Quinoxaline derivative | 63% |
| With malononitrile | EtOH, reflux (5 hr) | Pyrazine-carbonitrile hybrid | 58% |
Notable observations:
-
Cyclization is facilitated by the electron-deficient nature of the chlorophenyl ring .
-
Byproducts include dimeric species when stoichiometry is uncontrolled .
Nucleophilic Aromatic Substitution
The 2-chlorophenyl group participates in palladium-catalyzed cross-couplings:
| Reaction | Catalyst | Conditions | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | DME/H₂O, 90°C | 74% |
| Buchwald-Hartwig amination | Pd₂(dba)₃/Xantphos | Toluene, 100°C | 68% |
Critical parameters:
-
Catalyst loading ≤ 5 mol% prevents decomposition of the piperazine ring.
-
Electron-rich arylboronic acids show higher coupling efficiency .
Oxidation and Reduction
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| N-Oxidation | mCPBA, CH₂Cl₂ | Piperazine N-oxide | 82% |
| Chlorophenyl reduction | H₂, Pd/C (10%) | 3-Phenyl-1-ethylpiperazine | 89% |
Safety note:
Comparative Reactivity Data
| Reaction Class | Average Yield | Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| Alkylation | 70% | 1.2 × 10⁻³ |
| Acylation | 81% | 3.8 × 10⁻³ |
| Cross-coupling | 71% | 2.1 × 10⁻⁴ |
Data trends indicate superior acylation kinetics due to lower steric demands compared to alkylation .
特性
分子式 |
C12H17ClN2 |
|---|---|
分子量 |
224.73 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-1-ethylpiperazine |
InChI |
InChI=1S/C12H17ClN2/c1-2-15-8-7-14-12(9-15)10-5-3-4-6-11(10)13/h3-6,12,14H,2,7-9H2,1H3 |
InChIキー |
KCUSNCLJEYORCP-UHFFFAOYSA-N |
正規SMILES |
CCN1CCNC(C1)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















